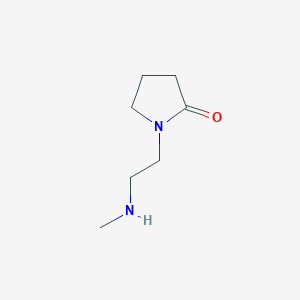

1-(2-(Methylamino)ethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(methylamino)ethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-4-6-9-5-2-3-7(9)10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMQNNPMIDGBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610603 | |

| Record name | 1-[2-(Methylamino)ethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86273-80-5 | |

| Record name | 1-[2-(Methylamino)ethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 2 Methylamino Ethyl Pyrrolidin 2 One and Analogous Structures

Established Synthetic Routes to Pyrrolidin-2-one Cores

The formation of the pyrrolidin-2-one (also known as γ-lactam) ring is the foundational step in synthesizing the target compound and its analogs. Established methodologies generally fall into two major categories: direct cyclization of linear precursors and convergent multicomponent reactions.

Lactamization, the intramolecular reaction of an amino group with a carboxylic acid derivative to form a cyclic amide, is a cornerstone of pyrrolidin-2-one synthesis.

One of the most common and industrially significant methods involves the reaction of γ-butyrolactone (GBL) with ammonia (B1221849) or primary amines. rdd.edu.iqchemicalbook.comwikipedia.org This process, often referred to as ammonolysis or aminolysis, proceeds by nucleophilic attack of the amine on the ester carbonyl of GBL. This opens the lactone ring to form a γ-hydroxyamide intermediate. Subsequent dehydration and intramolecular cyclization, typically at high temperatures (200-300°C) and pressures, yield the N-substituted pyrrolidin-2-one. rdd.edu.iqchemicalbook.com The industrial production of 2-pyrrolidone itself is achieved by reacting GBL with ammonia over solid magnesium silicate (B1173343) catalysts at 250–290 °C. wikipedia.org A wide variety of primary amines can be employed in this reaction, provided they are stable under the required high-temperature conditions. rdd.edu.iq

Alternative cyclization strategies start with different linear precursors. For instance, the cyclization of γ-amino esters can be induced to form the lactam ring. nih.govmdpi.com This approach involves the formation of a γ-amino ester, which then undergoes intramolecular amidation, often promoted by heat or acid catalysis, to yield the pyrrolidin-2-one. nih.govmdpi.com Other methods include the partial hydrogenation of succinimide (B58015) and the cyclization of acyclic amides. rdd.edu.iqmdpi.com A more recent approach involves the ring contraction of N-substituted piperidine (B6355638) derivatives, which proceeds through a domino reaction sequence to selectively form pyrrolidin-2-ones. rsc.org

Table 1: Comparison of Selected Lactamization and Cyclization Strategies

| Starting Material(s) | Key Intermediate | Reaction Type | Typical Conditions | Citation(s) |

| γ-Butyrolactone (GBL) + Primary Amine | γ-Hydroxyamide | Aminolysis/Dehydration | 200-300°C, high pressure | rdd.edu.iq |

| γ-Amino Ester | - | Intramolecular Amidation | Reflux in toluene (B28343) with acetic acid | nih.govmdpi.com |

| N-Substituted Piperidine | Pyrrolidine-2-carbaldehyde | Ring Contraction/Oxidation | Specific oxidant and additive tuning | rsc.org |

| Succinimide | - | Partial Hydrogenation | Catalytic hydrogenation | rdd.edu.iq |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in efficiency, atom economy, and waste reduction. researchgate.nettandfonline.com MCRs have become powerful tools for generating molecular diversity and have been successfully applied to the synthesis of complex pyrrolidine (B122466) and pyrrolidin-2-one derivatives. researchgate.nettandfonline.com

These one-pot procedures can construct the pyrrolidin-2-one skeleton from simple, readily available starting materials. For example, the Ugi four-component reaction (Ugi-4CR) is highly adaptable for synthesizing pyrrolidones through subsequent ring closure. rloginconsulting.com Other approaches involve 1,3-dipolar cycloaddition reactions using azomethine ylides, which can be generated in situ from aldehydes and amino acids, to react with a dipolarophile. tandfonline.com This strategy is particularly effective for creating highly substituted and stereochemically complex pyrrolidine rings. tandfonline.com Innovations in this area include the use of ultrasound irradiation and green catalysts like citric acid to promote the reactions, leading to shorter reaction times, cleaner profiles, and excellent yields. researchgate.net

Specific Synthetic Pathways for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one

The synthesis of the target molecule, this compound, requires the specific introduction of the N-(2-methylaminoethyl) substituent onto the pyrrolidin-2-one nitrogen.

The most direct and widely applicable strategy for synthesizing N-substituted pyrrolidin-2-ones is the reaction of γ-butyrolactone with a suitable primary or secondary amine. rdd.edu.iqwikipedia.org For the synthesis of this compound, the logical precursor is N-methylethylenediamine. The reaction proceeds via the established mechanism where the primary amino group of N-methylethylenediamine acts as the nucleophile, attacking the GBL carbonyl to form the open-chain γ-hydroxyamide intermediate. Subsequent thermal dehydration and cyclization yield the desired product. This approach is analogous to the industrial synthesis of N-methyl-2-pyrrolidone from GBL and methylamine (B109427), and N-ethyl-2-pyrrolidone from GBL and monoethylamine. wikipedia.orggoogle.com

The primary and most efficient synthetic design utilizes two key precursors:

γ-Butyrolactone (GBL): A readily available, five-membered lactone that serves as the source of the butyrolactam ring. wikipedia.org

N-Methylethylenediamine: An asymmetrical diamine that provides the N-(2-methylaminoethyl) side chain.

The chemical transformation involves a two-stage, one-pot process. Initially, the aminolysis of GBL occurs, where the more nucleophilic primary amine of N-methylethylenediamine attacks the ester carbonyl. This ring-opening reaction forms N-(2-(methylamino)ethyl)-4-hydroxybutanamide. The second stage is an intramolecular cyclization via dehydration, driven by high temperature, where the hydroxyl group is eliminated as water, and the amide nitrogen closes the ring to form the stable five-membered lactam, this compound. This process is analogous to the synthesis of N-(2-hydroxyethyl)-2-pyrrolidone from GBL and monoethanolamine. researchgate.net

Innovative and Stereoselective Synthesis for N-Substituted Pyrrolidin-2-ones

Modern synthetic chemistry has focused on developing innovative and stereoselective methods to produce highly functionalized and optically pure N-substituted pyrrolidin-2-ones, which are valuable as precursors for pharmaceuticals. mdpi.com

Stereoselective methods are crucial when chirality is a factor, and these can be broadly classified into two groups: those that functionalize an existing chiral precursor (like proline) and those that construct the chiral ring from acyclic precursors. mdpi.com One powerful strategy for the latter is the use of tandem or cascade reactions. For example, a highly efficient one-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones has been developed. nih.gov This method involves a copper-catalyzed conjugate addition of a diorganozinc reagent to a nitroacrylate, followed by a nitro-Mannich reaction and an in-situ lactamization, yielding densely functionalized products as single diastereoisomers in good yields. nih.gov

Another advanced approach is the use of [3+2] cycloaddition reactions between azomethine ylides and alkenes. ua.esacs.org This method can generate up to four stereogenic centers simultaneously with high levels of regio- and diastereoselectivity. ua.es By using chiral auxiliaries, such as an N-tert-butanesulfinyl group on one of the reactants, chemists can induce a specific absolute configuration in the final pyrrolidine product. ua.es Biocatalytic strategies are also emerging, using enzymes like transaminases to trigger asymmetric cyclizations of ω-chloroketones, providing access to enantiomerically pure 2-substituted pyrrolidines. acs.org These innovative methods provide powerful tools for constructing complex and stereochemically defined N-substituted pyrrolidin-2-one scaffolds. mdpi.comnih.govua.es

Table 2: Examples of Innovative and Stereoselective Synthetic Methods

| Method | Key Reactants | Key Features | Stereocontrol | Citation(s) |

| Tandem Conjugate Addition/Nitro-Mannich/Lactamization | Nitroacrylate, Aldimine, Diorganozinc | One-pot synthesis of densely functionalized pyrrolidin-2-ones. | High diastereoselectivity; enantioselectivity achievable with chiral catalysts. | nih.gov |

| [3+2] Dipolar Cycloaddition | Azomethine Ylide, Chiral N-sulfinylazadiene | Generates multiple stereocenters simultaneously. | High regio- and diastereoselectivity controlled by chiral auxiliary. | ua.esacs.org |

| Asymmetric Multicomponent Reaction | Dihydrofuran, Imino Ester, Silane | Constructs up to three contiguous stereocenters in one step. | High diastereoselectivity. | nih.gov |

| Transaminase-Triggered Cyclization | ω-Chloroketone | Biocatalytic, provides access to both enantiomers. | High enantioselectivity (>99.5% ee) depending on enzyme choice. | acs.org |

Photochemical Rearrangements and Cycloadditions

The construction of the pyrrolidinone ring, a key structural motif in many biologically active compounds, can be efficiently achieved through photochemical reactions. These methods utilize light energy to generate highly reactive intermediates, enabling unique bond formations that are often difficult to achieve through traditional thermal chemistry.

Photoredox catalysis, in particular, has emerged as a powerful tool. It facilitates the formal cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to assemble a variety of structurally diverse pyrrolidine rings. researchgate.net In one such method, the reaction is initiated by irradiating the mixture with blue LEDs in the presence of a suitable iridium-based photocatalyst and Ytterbium(III) triflate. researchgate.net This approach highlights the ability of photochemical methods to enable complex transformations under mild conditions.

Another innovative strategy combines photoredox catalysis with Lewis base catalysis for the asymmetric radical conjugate addition to α,β-unsaturated anhydrides and esters, leading to the synthesis of chiral γ-lactams (pyrrolidinones). researchgate.net This dual catalytic system allows for the enantioselective formation of these valuable structures. researchgate.net Furthermore, one-pot photoenzymatic processes have been developed for the synthesis of chiral N-Boc-protected 3-aminopyrrolidines and 3-hydroxypyrrolidines. nih.gov This chemo-biocatalytic approach combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step, offering an asymmetric synthesis workflow from readily available starting materials. nih.gov

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a fundamental and powerful method for constructing five-membered heterocycles like pyrrolidines. numberanalytics.comrsc.org These reactions involve the combination of a 1,3-dipole (a three-atom, four-π-electron moiety) with a dipolarophile (typically an alkene or alkyne) to form the cycloadduct. numberanalytics.com The generation of azomethine ylides, a common 1,3-dipole, from glycine-derived oxazolidin-5-ones via decarboxylation is a notable strategy for synthesizing pyrrolidine-containing heterocyclic compounds. mdpi.com This approach is valued for its high atom economy and synthetic efficiency. mdpi.com

| Reaction Type | Key Features | Example Application | Reference |

|---|---|---|---|

| Photoredox-Catalyzed Cycloaddition | Uses blue LED irradiation; mild reaction conditions. | Formal cycloaddition of cyclopropyl ketones with hydrazones. | researchgate.net |

| Dual Isothiourea/Photoredox Catalysis | Enantioselective synthesis of γ-lactams. | Asymmetric radical conjugate addition to α,β-unsaturated anhydrides. | researchgate.net |

| One-Pot Photoenzymatic Synthesis | Combines photochemical oxyfunctionalization with enzymatic catalysis. | Asymmetric synthesis of N-Boc-3-amino/hydroxy-pyrrolidine. | nih.gov |

| 1,3-Dipolar [3+2] Cycloaddition | Atom-economical formation of five-membered rings. | Reaction of azomethine ylides with alkenes. | numberanalytics.commdpi.com |

Solid-Phase Synthesis Techniques and Automation

Solid-phase organic synthesis (SPOS) has become a cornerstone in medicinal chemistry for the rapid generation of large, structurally diverse compound libraries. nih.gov This technique simplifies purification by immobilizing the substrate on a polymer support, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple washing. nih.govnih.gov

The synthesis of N-substituted pyrrolidinones has been effectively adapted to solid-phase methodologies. One prominent approach utilizes the Ugi four-component reaction (U-4CR), a multi-component reaction known for its efficiency and ability to generate structural diversity. nih.gov In this method, resin-bound glutamic acid serves as a bifunctional component, reacting with an amine, a carbonyl compound, and an isocyanide in a one-pot reaction to build the pyrrolidinone scaffold. nih.govthieme-connect.com This strategy has been successfully employed to create libraries of enantiopure N-substituted pyrrolidinones. nih.gov

Automation is a key partner to solid-phase synthesis, enabling high-throughput production of compound libraries. vapourtec.comchemspeed.com Automated systems can manage the repetitive steps of reagent addition and washing inherent in SPOS, significantly accelerating the drug discovery process. vapourtec.com For instance, the synthesis of iminopyrrolidine derivatives has been achieved in a fully automated fashion using low-volume, non-contact dispensing technology to prepare over a thousand different compounds on a nanomole scale. researchgate.net Such automation strategies are crucial for efficiently exploring vast chemical spaces to identify novel bioactive molecules. nih.govresearchgate.net The development of specialized resins and linker strategies is also critical, as seen in the use of 4-amido-2,3,5,6-tetrahydrophenoxy (TFP) resins for the parallel synthesis of pyrrolidinone-based Factor Xa inhibitors. lookchem.com

| Technique | Core Reaction | Key Advantages | Reference |

|---|---|---|---|

| Solid-Phase Ugi Reaction | Ugi four-component reaction (U-4CR) | High efficiency, structural diversity, simplified purification. | nih.govthieme-connect.com |

| Encoded Library Synthesis | Split-pool synthesis on polymeric beads | Generation of very large libraries; streamlined screening. | nih.gov |

| Automated Nanoscale Synthesis | Ugi three-component reaction | High-throughput, miniaturized synthesis for rapid library creation. | researchgate.net |

| Parallel Synthesis with TFP Resins | Sulfonamide formation on an activated resin | Efficient derivatization for focused libraries. | lookchem.com |

Chiral Auxiliary and Asymmetric Catalysis in Pyrrolidinone Formation

Achieving stereocontrol in the synthesis of pyrrolidinones is critical, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Chiral auxiliaries and asymmetric catalysis are two principal strategies for inducing enantioselectivity in the formation of the pyrrolidinone ring.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Oppolzer's camphorsultam is a well-known chiral auxiliary that has been successfully employed in the asymmetric 1,3-dipolar cycloaddition reactions to construct 3,4-syn substituted pyrrolidine moieties with a high degree of diastereoselectivity and enantioselectivity. acs.org This approach allows for the efficient, multigram-scale synthesis of key chiral pyrrolidinone fragments, with the added benefit that the auxiliary can often be recovered and reused. acs.org Another example is the 'Quat' pyrrolidinone auxiliary, which has demonstrated high diastereoselectivity in enolate alkylation and aldol (B89426) reactions of attached acyl side chains. thieme-connect.com

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach. Gold-catalyzed tandem reactions, for instance, have been developed for the stereoselective synthesis of complex pyrrolidine derivatives. nih.govacs.org These reactions can proceed through a sequence of alkyne hydroamination, iminium ion formation, and allylation to rapidly build molecular complexity. nih.govacs.org Similarly, chiral phosphoric acids have been used as Brønsted acid catalysts in asymmetric 'clip-cycle' reactions to synthesize enantioenriched 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines via an intramolecular aza-Michael cyclization. whiterose.ac.uk The field of asymmetric organocatalysis, often utilizing pyrrolidine-based catalysts derived from natural amino acids like proline, has also grown significantly, enabling a wide range of stereoselective transformations. nih.govacs.org

| Strategy | Method | Key Outcome | Reference |

|---|---|---|---|

| Chiral Auxiliary | Oppolzer's Camphorsultam | High diastereoselectivity in 1,3-dipolar cycloadditions. | acs.org |

| 'Quat' Pyrrolidinone Auxiliary | High diastereoselectivity in enolate alkylation and aldol reactions. | thieme-connect.com | |

| Asymmetric Catalysis | Gold Catalysis | Stereoselective tandem hydroamination/cyclization/allylation. | nih.govacs.org |

| Chiral Phosphoric Acid | Enantioselective intramolecular aza-Michael cyclization. | whiterose.ac.uk |

Advanced Spectroscopic and Spectrometric Characterization of 1 2 Methylamino Ethyl Pyrrolidin 2 One and Its Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The structure of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one contains several distinct proton environments. The pyrrolidinone ring features three sets of methylene (B1212753) protons. The protons on the carbon adjacent to the carbonyl group (C3) are expected to appear as a triplet. The protons on the carbon adjacent to the nitrogen atom (C5) are also anticipated to be a triplet, shifted downfield due to the electronegativity of the nitrogen. The remaining methylene protons on the ring (C4) would likely present as a multiplet.

The ethyl side chain introduces two more methylene groups. The protons on the carbon attached to the pyrrolidinone nitrogen are expected to be a triplet, while the protons on the carbon adjacent to the methylamino group would also appear as a triplet. The methyl group attached to the nitrogen will produce a singlet. The N-H proton of the secondary amine would likely appear as a broad singlet.

Based on data from structural analogs like 1-(2-Aminoethyl)pyrrolidine, the chemical shifts for the methylene groups on the pyrrolidinone ring are expected in the range of 1.7-3.5 ppm. For instance, in 1-(2-aminoethyl)pyrrolidine, the ring protons appear at approximately 1.77 ppm and 2.51-2.53 ppm. The protons on the ethyl chain attached to the ring nitrogen in the target molecule would likely be found in a similar region.

A predicted ¹H NMR data table for this compound is presented below, based on established chemical shift principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Pyrrolidinone CH₂ (C3) | ~2.2 | Triplet | 2H |

| Pyrrolidinone CH₂ (C4) | ~2.0 | Multiplet | 2H |

| Pyrrolidinone CH₂ (C5) | ~3.4 | Triplet | 2H |

| N-CH₂ (ethyl) | ~3.5 | Triplet | 2H |

| N-CH₂ (ethyl, adjacent to NH) | ~2.7 | Triplet | 2H |

| N-CH₃ | ~2.4 | Singlet | 3H |

| N-H | Variable | Broad Singlet | 1H |

Carbon-13 (¹³C) NMR Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, specific experimental data for this compound is not available in the searched literature. However, an analysis based on its structure and data from analogs allows for a reliable prediction of its ¹³C NMR spectrum.

The most downfield signal is expected for the carbonyl carbon (C2) of the pyrrolidinone ring, typically appearing in the range of 170-180 ppm. The carbons of the pyrrolidinone ring will have distinct chemical shifts. The carbon adjacent to the ring nitrogen (C5) will be more deshielded than the other ring carbons. The carbons of the ethyl side chain and the methyl group will appear in the aliphatic region of the spectrum.

Data from related structures, such as various α-pyrrolidinophenones, show pyrrolidine (B122466) ring carbons in the range of 20-60 ppm and carbonyl carbons around 196 ppm. chemicalbook.com This supports the predicted chemical shift ranges for this compound.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O (C2) | ~175 |

| Pyrrolidinone CH₂ (C5) | ~45 |

| Pyrrolidinone CH₂ (C3) | ~30 |

| Pyrrolidinone CH₂ (C4) | ~18 |

| N-CH₂ (ethyl) | ~50 |

| N-CH₂ (ethyl, adjacent to NH) | ~40 |

| N-CH₃ | ~35 |

Advanced 2D NMR Correlational Techniques (COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C3 and C4, and between C4 and C5 of the pyrrolidinone ring. It would also show a correlation between the two methylene groups of the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the protons on C5 of the pyrrolidinone ring to the carbonyl carbon (C2). It would also show correlations from the protons of the N-CH₂ group of the ethyl chain to the C5 and C2 carbons of the pyrrolidinone ring, as well as to the other carbon of the ethyl chain. The protons of the methyl group would show a correlation to the adjacent methylene carbon.

The application of these 2D NMR techniques would provide a comprehensive and unambiguous assignment of all proton and carbon signals in this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₁₄N₂O), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental exact masses would confirm the elemental composition of the compound. While specific HRMS data for this compound was not found, the technique is a standard method for confirming the identity of newly synthesized molecules. mdpi.com

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Mapping

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways.

One probable fragmentation pathway would involve the cleavage of the ethylamino side chain. This could result in the formation of a stable pyrrolidinone-containing fragment. Another likely fragmentation would be the loss of the methylamino group. The pyrrolidinone ring itself can also undergo fragmentation, often initiated by cleavage adjacent to the carbonyl group.

Studies on the fragmentation of related compounds, such as α-pyrrolidinophenone derivatives, show characteristic losses of the pyrrolidine ring and cleavage of the alkyl chain. chemicalbook.com Similarly, the fragmentation of other amine-containing compounds often involves α-cleavage, where the bond adjacent to the nitrogen atom is broken.

A plausible fragmentation pattern for this compound is outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 143.1184 [M+H]⁺ | 113.0868 | CH₅N | Pyrrolidin-2-one with an ethyl side chain cation |

| 143.1184 [M+H]⁺ | 85.0657 | C₂H₆N₂ | Pyrrolidin-2-one ring fragment |

| 143.1184 [M+H]⁺ | 58.0657 | C₄H₅NO | Methylaminoethyl cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful, non-destructive technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies, which correspond to the vibrational energy levels of their chemical bonds. nih.gov An FT-IR spectrum, a plot of absorbance or transmittance against wavenumber, provides a unique molecular "fingerprint." nih.gov

The most prominent absorption band is expected to be the carbonyl (C=O) stretch of the five-membered lactam ring, which typically appears as a strong, sharp peak. The secondary amine group gives rise to a characteristic N-H stretching vibration. Other significant vibrations include C-H stretching of the methylene and methyl groups, and N-H bending.

A summary of the predicted principal FT-IR absorption bands for this compound is presented in the table below.

Interactive Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Medium to Strong |

| C=O Stretch | Tertiary Amide (Lactam) | 1670 - 1700 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium to Weak |

| C-N Stretch | Amine/Amide | 1180 - 1360 | Medium |

This data is predicted based on characteristic infrared absorption frequencies for known functional groups and related molecular structures. vscht.cz

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

A search of publicly available structural databases, such as the Cambridge Structural Database (CSD), indicates that the single-crystal X-ray structure of this compound has not been reported. However, the crystallographic analysis of its structural analogs, such as various substituted spiropyrrolidines and 1,2-di(pyrrolidin-1-yl)ethane, offers significant insights into the likely structural features of the target compound. mdpi.commdpi.com

Studies on related pyrrolidine derivatives reveal several common structural motifs:

Ring Conformation: The five-membered pyrrolidinone ring is not planar and typically adopts an "envelope" or "twisted" conformation to minimize steric strain.

Intermolecular Interactions: The crystal packing of these molecules is often dominated by intermolecular hydrogen bonds. In the case of this compound, it is highly probable that the secondary amine proton would act as a hydrogen bond donor, while the lactam carbonyl oxygen would serve as a primary hydrogen bond acceptor, leading to the formation of chains or dimeric structures in the solid state. mdpi.com

Molecular Geometry: X-ray analysis provides exact measurements of all bond lengths and angles, confirming the geometry of the substituent groups and their orientation relative to the pyrrolidinone ring.

Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the complete elucidation of its solid-state structure, confirming these predicted features and providing a definitive model of its molecular architecture.

Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., GC-MS, HPLC-UV, LC-MS)

Chromatographic techniques are indispensable for separating components of a mixture, assessing the purity of a compound, and isolating isomers. The choice of method depends on the analyte's volatility, polarity, and the required sensitivity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The method is widely used for purity assessment and the identification of volatile impurities in pyrrolidinone-based compounds. nih.govnih.gov For this compound, GC-MS analysis would involve vaporizing the sample and separating it from any impurities based on their boiling points and interactions with the GC column. The mass spectrometer then fragments the eluted molecules, producing a characteristic mass spectrum that allows for positive identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase based on their interactions with a solid stationary phase. nih.gov For non-volatile or thermally sensitive compounds like many pyrrolidine derivatives, reversed-phase HPLC is the method of choice. researchgate.net In this mode, a polar mobile phase (e.g., a mixture of water and acetonitrile) is used with a nonpolar stationary phase (e.g., C18). researchgate.netsielc.com

Purity assessment of this compound can be effectively performed using HPLC with a UV detector. The tertiary amide bond within the pyrrolidinone ring acts as a chromophore, allowing for detection at low UV wavelengths (around 200-220 nm). By analyzing the chromatogram, the area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the premier technique for trace analysis, impurity profiling, and the separation of structurally similar compounds, including isomers. nih.govnih.govnih.gov An LC-MS/MS method, which involves multiple stages of mass analysis, would provide exceptional selectivity for quantifying this compound in complex matrices. researchgate.netfda.gov Methods developed for related alkaloids and N-substituted pyrrolidinones often use electrospray ionization (ESI) in positive mode, which would readily ionize the target molecule due to its basic amine functionality. nih.govfda.gov This technique is particularly well-suited for resolving and quantifying potential isomers, should they exist.

Interactive Table 2: Typical Chromatographic Conditions for the Analysis of Pyrrolidinone Analogs

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Application |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Purity, Volatile Impurities |

| HPLC-UV | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV Absorbance (200-220 nm) | Purity Assessment, Quantitation |

| LC-MS/MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient with Formic Acid | Mass Spectrometry (ESI+) | Trace Analysis, Isomeric Separation, Impurity Profiling |

Computational Chemistry and Theoretical Investigations of 1 2 Methylamino Ethyl Pyrrolidin 2 One Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like pyrrolidin-2-one derivatives.

DFT is instrumental in providing mechanistic insights by mapping out potential energy surfaces for chemical reactions. This allows for the identification of intermediates and, crucially, the calculation of transition state structures and their associated activation energies. For instance, in studies of related heterocyclic compounds like 3-pyrroline-2-ones, quantum chemistry calculations have been used to determine the thermodynamics and kinetics of their radical scavenging activity. nih.gov By applying DFT, researchers can predict whether a derivative of 1-(2-(methylamino)ethyl)pyrrolidin-2-one is likely to participate in a specific reaction, such as oxidation or nucleophilic attack, and elucidate the step-by-step mechanism.

Key parameters derived from DFT calculations that inform reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions.

Calculated Thermodynamic Properties: DFT can compute properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for reactants, products, and transition states to determine the favorability and spontaneity of a reaction.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule. |

| Activation Energy (Hypothetical Reaction) | +18.5 kcal/mol | Energy barrier for a reaction to occur, indicating reaction rate. |

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformers resulting from the rotation around single bonds. Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present and biologically active.

The process typically involves a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Each of these structures is then subjected to geometry optimization and energy minimization using quantum chemical methods like DFT. researchgate.net This refines the structure to a local energy minimum on the potential energy surface.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (°) |

|---|---|---|---|

| A (Global Minimum) | 0.00 | 65.1 | -175 (anti) |

| B | 0.55 | 23.5 | +65 (gauche) |

| C | 1.20 | 11.4 | -70 (gauche) |

Molecular Dynamics (MD) Simulations and Binding Affinity Predictions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations provide a "computational microscope" to observe how a ligand like a this compound derivative interacts with a biological target, such as a protein or enzyme.

In an MD simulation, a system (e.g., a protein, a ligand, and surrounding water molecules) is set up, and Newton's equations of motion are solved for each atom. This generates a trajectory—a series of snapshots of the system's evolution over time, typically nanoseconds to microseconds.

This trajectory can be analyzed to understand the stability and dynamics of the ligand-protein complex. Key analyses include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD value suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values can highlight flexible regions of the protein or ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, which are critical for binding specificity and affinity.

For related pyrrolidine (B122466) derivatives, MD simulations have been used to confirm the conformational stability of ligand-receptor complexes predicted by molecular docking. scispace.com

Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) methods are popular techniques for estimating the free energy of binding from MD simulation snapshots.

These methods calculate the binding free energy (ΔG_bind) by summing various energy components:

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions between the ligand and the protein.

Solvation Free Energy (ΔG_solv): This is the energy cost of desolvating the ligand and the protein's binding site. It is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).

These calculations can provide a quantitative estimate of binding affinity and help identify which energy components (e.g., electrostatic interactions or hydrophobic effects) are the primary drivers of binding. In studies of other inhibitors, the MM-GBSA approach has been successfully used to examine binding free energy. scispace.com

| Energy Component | Value | Description |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.2 | Favorable shape complementarity and hydrophobic interactions. |

| Electrostatic Energy (ΔE_elec) | -28.7 | Favorable charge-charge and hydrogen bond interactions. |

| Polar Solvation Energy (ΔG_polar) | +55.8 | Unfavorable energy cost of desolvating polar groups. |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -4.5 | Favorable hydrophobic effect. |

| Binding Free Energy (ΔG_bind) | -22.6 | Overall predicted binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent derivatives.

A QSAR model is a mathematical equation that correlates chemical descriptors (numerical representations of molecular properties) with experimental activity (e.g., IC50 or Ki values). Descriptors can be 2D (e.g., molecular weight, logP) or 3D (e.g., molecular shape, electrostatic fields). For example, a QSAR model was developed for a series of spiro[pyrrolidin-3,2-oxindoles] to understand their inhibitory activity. scispace.com The predictive power of a QSAR model is rigorously validated using statistical methods (e.g., cross-validation q², external validation r²_pred).

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable (PI/NI) centers

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits that possess the required features in the correct spatial orientation. This approach helps prioritize which derivatives of this compound should be synthesized and tested.

| Model Parameter | Value | Description |

|---|---|---|

| Equation | pIC50 = 4.5 + 0.3S(x) - 0.7E(y) + 0.5*H(z) | Relates activity to steric (S), electrostatic (E), and hydrophobic (H) fields. |

| Correlation Coefficient (r²) | 0.92 | Goodness of fit for the training set data. |

| Cross-validation (q²) | 0.75 | Indicates the predictive power of the model (a value > 0.5 is considered good). |

| External Validation (r²_pred) | 0.81 | Predictive performance on an external test set of compounds. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. Among these, Molecular Electrostatic Potential (MEP) mapping is a crucial technique for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. chemrxiv.org The MEP is calculated based on the total electron density and represents the electrostatic potential experienced by a positive test charge (like a proton) at any given point on the electron density surface of a molecule. chemrxiv.orgplos.org This analysis serves as a valuable guide to identifying sites susceptible to electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. researchgate.net

The MEP map is typically color-coded to represent different potential values. Electron-rich regions, which are prone to electrophilic attack, are colored red, indicating a negative electrostatic potential. plos.orgresearchgate.net Conversely, electron-deficient regions, which are susceptible to nucleophilic attack, are colored blue, signifying a positive electrostatic potential. plos.orgresearchgate.net Green and yellow areas represent regions of neutral or near-zero potential. researchgate.netresearchgate.net

For a molecule like this compound, an MEP analysis would highlight key reactive features:

The oxygen atom of the carbonyl group (C=O) in the pyrrolidin-2-one ring is expected to be a region of high negative potential (red), making it a primary site for electrophilic attack and a hydrogen bond acceptor. researchgate.net

The nitrogen atom of the secondary amine in the (methylamino)ethyl side chain would also exhibit negative potential, though likely less intense than the carbonyl oxygen, indicating its nucleophilic character.

The hydrogen atoms attached to the secondary amine (N-H) would be characterized by a strong positive potential (blue), identifying them as potential hydrogen bond donors and sites susceptible to deprotonation by a strong base. plos.org

The hydrogens on the carbon atoms adjacent to the electron-withdrawing carbonyl group and the nitrogen atoms would also show some degree of positive potential.

This detailed charge distribution analysis is fundamental for understanding intermolecular interactions. The variation in electrostatic potential across the molecular surface is a primary determinant in the binding of a molecule to a biological receptor, as the binding site generally presents complementary areas of electrostatic potential. researchgate.net By comparing the MEP maps of different pyrrolidin-2-one derivatives, researchers can rationalize differences in their reactivity and biological activity. nih.gov For instance, the introduction of various substituents can alter the charge distribution, thereby modifying the molecule's reactivity and interaction profile.

The table below summarizes the predicted electrostatic potential characteristics for key regions of the this compound structure and their chemical implications.

| Molecular Region | Functional Group | Predicted MEP Color | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|---|---|

| Pyrrolidin-2-one Ring | Carbonyl Oxygen (C=O) | Red | Strongly Negative | Site for electrophilic attack; Hydrogen bond acceptor |

| (Methylamino)ethyl Side Chain | Amine Nitrogen (N-H) | Red/Yellow-Red | Negative | Nucleophilic center; Hydrogen bond acceptor |

| (Methylamino)ethyl Side Chain | Amine Hydrogen (N-H) | Blue | Strongly Positive | Site for nucleophilic attack; Hydrogen bond donor |

| Pyrrolidin-2-one Ring | α-Carbonyl Hydrogens (CH₂) | Light Blue/Green | Slightly Positive | Potentially acidic protons |

In Silico Approaches for Predicting Reaction Outcomes and Selectivity

Beyond static properties like charge distribution, computational chemistry offers dynamic approaches to predict the outcomes and selectivity of chemical reactions. In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating complex reaction mechanisms at the molecular level. nih.gov These theoretical studies allow for the exploration of potential energy surfaces (PES), the identification of transition states (TS), and the calculation of activation energies (ΔG‡), providing deep insights into reaction pathways that might be difficult to probe experimentally. acs.orgnih.gov

For derivatives of this compound, these computational approaches can predict the feasibility of various transformations, such as N-alkylation, acylation, or reactions involving the lactam ring. By modeling the interaction of the pyrrolidinone derivative with different reagents, researchers can map out the entire reaction coordinate. For example, a computational study on the reaction of a 3-pyrroline-2-one (B142641) derivative with methylamine (B109427) successfully proposed a reaction mechanism by calculating the Gibbs free energy for each step. nih.gov The calculations showed that the main product is formed via the pathway with the lowest activation energy barrier (ΔG‡). nih.gov

A critical aspect of reaction prediction is understanding selectivity—why one product is formed in preference to another. Computational studies can distinguish between kinetic and thermodynamic control.

Kinetic Selectivity: The major product is the one formed fastest, via the reaction pathway with the lowest activation energy barrier.

Thermodynamic Selectivity: The major product is the most stable one, regardless of the energy of the transition state leading to it.

In a study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations revealed that kinetic selectivity was more significant than thermodynamic selectivity in determining the final product distribution. nih.gov This means the reaction favors the product that is formed more quickly, even if another possible product is more stable. nih.gov Such insights are invaluable for optimizing reaction conditions (e.g., temperature, solvent) to favor the desired outcome.

Computational elucidation of reaction mechanisms involves several key steps:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products.

Frequency Calculations: Confirming the nature of stationary points (minima for stable species, one imaginary frequency for a transition state) and calculating zero-point vibrational energies and thermal corrections to the Gibbs free energy.

By comparing the calculated energy profiles of competing reaction pathways, a quantitative prediction of product ratios can often be achieved. For instance, DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, explaining the stereoretentive outcome by demonstrating a barrierless collapse of a key biradical intermediate. acs.orgnih.gov These predictive capabilities accelerate the discovery and optimization of synthetic routes for complex molecules, including novel pyrrolidin-2-one derivatives.

The following table outlines various in silico approaches and their applications in predicting reaction outcomes for pyrrolidinone systems.

| In Silico Method | Primary Output | Application in Predicting Reaction Outcomes | Example from Pyrrolidinone/Related Literature |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Energy Profiles (ΔG), Activation Energies (ΔG‡) | Elucidation of multi-step reaction mechanisms; Determination of rate-determining steps. | Modeling the synthesis of pyrrolidinedione derivatives to identify energy barriers for each reaction stage. rsc.orgresearchgate.net |

| Transition State Theory (TST) | Reaction Rate Constants | Predicting reaction kinetics and distinguishing between kinetically and thermodynamically controlled products. | Demonstrating that kinetic selectivity is more significant than thermodynamic selectivity in forming pyrrolidine-2,3-dione (B1313883) products. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points, Electron Density Analysis | Analyzing the nature of chemical bonds in transition states and intermediates to understand bonding changes during a reaction. | Characterizing intramolecular interactions that stabilize specific conformations or transition states. |

| Molecular Dynamics (MD) Simulation | Conformational Sampling, Solvent Effects | Investigating the role of solvent and dynamic effects on reaction pathways and selectivity. | Assessing the stability of reactant-solvent complexes and their influence on the activation barrier. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms Within 1 2 Methylamino Ethyl Pyrrolidin 2 One Scaffold Research

Elucidating the Influence of the 2-(Methylamino)ethyl Side Chain on Molecular Function

Research into N-substituted pyrrolidin-2-one derivatives has consistently shown that the nature of the N-alkylaminoethyl side chain is a key modulator of biological activity. Variations in the length of the alkyl chain, the degree of substitution on the nitrogen atom, and the presence of additional functional groups can lead to profound changes in potency and selectivity. For instance, in the development of certain central nervous system (CNS) active agents, the basicity of the terminal amine has been found to be crucial for interaction with specific receptor subtypes.

Systematic modifications of this side chain have been explored to optimize activity. The following table summarizes hypothetical SAR data based on common observations in medicinal chemistry for N-aminoalkyl-substituted heterocycles, illustrating the potential impact of side chain modifications.

| Modification to 2-(Methylamino)ethyl Side Chain | Hypothetical Impact on Biological Activity | Rationale |

|---|---|---|

| Elongation of the ethyl linker (e.g., propyl, butyl) | May alter binding affinity and selectivity. Optimal length is target-dependent. | Changes the spatial orientation of the terminal amine relative to the pyrrolidin-2-one core, affecting the fit within a receptor binding pocket. |

| Variation of the N-alkyl substituent (e.g., ethyl, isopropyl) | Can influence potency and metabolic stability. Bulky groups may introduce steric hindrance. | Alters the steric and electronic environment around the nitrogen, potentially impacting hydrogen bonding and van der Waals interactions. |

| Conversion of the secondary amine to a tertiary amine or primary amine | Significantly affects basicity (pKa) and hydrogen bonding capacity, leading to changes in receptor interactions and solubility. | The number of hydrogen bond donors on the nitrogen is a critical factor in many ligand-receptor binding events. |

| Introduction of cyclic amines (e.g., piperidine (B6355638), morpholine) | Can constrain the conformation of the side chain, potentially increasing receptor affinity and improving metabolic stability. | Reduces conformational flexibility, which can be entropically favorable for binding. |

Rational Design Principles for Modifying the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring serves as a rigid scaffold that correctly orients the crucial side chain for interaction with its biological target. Rational design principles for modifying this core are guided by the desire to enhance potency, selectivity, and drug-like properties. The saturated nature of the pyrrolidin-2-one ring offers a three-dimensional structure that can be exploited for precise interactions within a binding pocket.

Key strategies for the rational design of the pyrrolidin-2-one ring include:

Stereochemical Control: The pyrrolidin-2-one ring contains chiral centers, and the stereochemistry of substituents can have a dramatic impact on biological activity. For many pyrrolidin-2-one-based therapeutics, a specific enantiomer is responsible for the desired pharmacological effect. nih.gov Therefore, stereoselective synthesis is a critical aspect of the design process.

Introduction of Substituents: The placement of various substituents on the carbon atoms of the pyrrolidin-2-one ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. For example, the introduction of a hydroxyl group could provide an additional hydrogen bonding interaction, while a lipophilic group might enhance binding to a hydrophobic pocket.

Ring Constraining and Bioisosteric Replacement: To fine-tune the conformation and properties of the scaffold, medicinal chemists may explore strategies such as incorporating the pyrrolidin-2-one into a bicyclic system to reduce conformational flexibility. Bioisosteric replacement, where the lactam moiety is replaced with another functional group with similar steric and electronic properties (e.g., a thiazolidinone), can also be employed to improve pharmacokinetic parameters.

Correlating Substituent Effects with Observed Biological Interactions

A central tenet of SAR is to establish clear correlations between the structural modifications of a molecule and its resulting biological activity. For the 1-(2-(methylamino)ethyl)pyrrolidin-2-one scaffold, this involves systematically varying substituents on both the side chain and the pyrrolidin-2-one ring and measuring the impact on a specific biological endpoint, such as receptor binding affinity or enzyme inhibition.

Steric effects are also of paramount importance. The size and shape of substituents on the pyrrolidin-2-one ring can dictate how the molecule fits into a binding site. A bulky substituent may be beneficial if it occupies a large hydrophobic pocket, but it could also lead to a loss of activity if it clashes with the receptor surface.

The following interactive table illustrates hypothetical data correlating substituent effects on the pyrrolidin-2-one ring with a generic measure of biological activity (e.g., IC50).

| Position of Substitution on Pyrrolidin-2-one Ring | Substituent | Electronic Effect | Steric Effect | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|---|---|

| C3 | -H | Neutral | Small | 150 |

| C3 | -CH3 | Electron-donating | Medium | 100 |

| C3 | -OH | Electron-withdrawing (inductive) | Small | 75 |

| C4 | -H | Neutral | Small | 150 |

| C4 | -Phenyl | Electron-withdrawing (inductive) | Large | 250 |

| C5 | -H | Neutral | Small | 150 |

| C5 | -F | Electron-withdrawing | Small | 120 |

Computational and Experimental Approaches for SAR and SPR Profiling

The elucidation of SAR and SPR is a synergistic process that combines computational modeling with experimental validation. These approaches provide a deeper understanding of the molecular interactions driving biological activity and guide the design of new, improved analogs.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a powerful tool for correlating the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov By developing mathematical models based on descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters), researchers can predict the activity of novel compounds and prioritize their synthesis. For instance, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully modeled their antiarrhythmic activity. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. bohrium.com By visualizing the binding mode of this compound and its analogs within a target's active site, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. This information is invaluable for designing modifications that enhance these interactions.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated and used to screen virtual libraries for new molecules that fit the model and are therefore likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can help to assess the stability of the binding interactions predicted by molecular docking and to understand how the flexibility of both the ligand and the receptor influences binding affinity. bohrium.com

Experimental Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" with a desired biological activity. The hits from HTS can then be further optimized using SAR principles.

In Vitro Binding and Functional Assays: These assays are essential for quantifying the biological activity of newly synthesized analogs. Radioligand binding assays can determine the affinity of a compound for its target receptor, while functional assays measure the compound's effect on a biological process, such as enzyme activity or cellular signaling.

X-ray Crystallography: When a crystal structure of a target protein in complex with a ligand is obtained, it provides a detailed, atomic-level view of the binding interactions. This "snapshot" is incredibly valuable for structure-based drug design, allowing for the rational design of modifications to improve binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-receptor interactions in solution, providing information about the conformation of the ligand when bound and the parts of the molecule that are in close contact with the receptor.

By integrating these computational and experimental approaches, researchers can build a comprehensive understanding of the SAR and SPR for the this compound scaffold, paving the way for the design of novel and effective therapeutic agents.

Mechanistic Investigations of Biological System Interactions by Pyrrolidin 2 One Derivatives Featuring Methylamino Moieties

In Vitro Receptor Binding and Ligand-Protein Interaction Profiling (e.g., Adrenergic Receptors, Acetylcholinesterase)

Specific in vitro binding data for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one against adrenergic receptors or acetylcholinesterase (AChE) is not extensively documented in publicly available literature. However, the structural motifs of the compound allow for hypothetical interaction modeling. The tertiary amine in the side chain can be protonated at physiological pH, enabling potential ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in receptor binding pockets.

Acetylcholinesterase inhibitors are crucial in the management of Alzheimer's disease as they increase the availability of the neurotransmitter acetylcholine. nih.gov These inhibitors often interact with the enzyme's active site to prevent the breakdown of acetylcholine. nih.govnih.gov While direct evidence is lacking for this compound, related pyrrolidinone structures have been investigated for their affinity to various receptors, such as the urokinase receptor (uPAR), where derivatives showed binding constants (Ki) in the micromolar range. nih.gov

Enzymatic Inhibition Kinetics and Molecular Mechanisms

The study of enzyme inhibition is fundamental to drug discovery and involves characterizing how a molecule interferes with an enzyme's activity. rug.nl Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible, each with a distinct kinetic profile. libretexts.orgkhanacademy.org

Competitive Inhibition: An inhibitor resembles the substrate and competes for the same active site on the enzyme. libretexts.org

Non-competitive Inhibition: An inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. khanacademy.org

Kinetic studies determine key parameters like the Michaelis constant (Km) and the maximal velocity (Vmax), which are altered in predictable ways by different types of inhibitors. khanacademy.org While specific kinetic data for this compound is not available, research on similar heterocyclic compounds often involves these analyses to elucidate their mechanism of action. For instance, the inhibition of enzymes like lysine (B10760008) acetyltransferase 8 (KAT8) by small molecules has been characterized using assays that measure Michaelis-Menten kinetics to distinguish between different inhibition models. rug.nl

Investigation of Cellular Signaling Pathway Modulation (e.g., Nitric Oxide Synthesis Inhibition)

Cellular signaling pathways are complex networks that control cellular processes. The modulation of these pathways is a common mechanism for therapeutic agents. nih.gov Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes, and its overproduction is linked to inflammatory conditions. nih.govnih.gov Consequently, inhibitors of NOS isoforms (nNOS, eNOS, iNOS) are of significant therapeutic interest. nih.gov

Studies on structurally related compounds, specifically 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones, have demonstrated inhibitory activity against inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Molecular docking simulations suggested that these molecules bind to the iNOS active site, forming hydrogen bonds with key residues like Cys200 and Ser242. nih.govresearchgate.net One derivative, compound 5e , showed significant inhibition of NO production with a notable IC50 value. nih.gov

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| 5a | 78.65 ± 6.88 | - |

| 5b | 95.66 ± 9.93 | - |

| 5e | 43.69 ± 5.26 | -9.51 |

| Dexamethasone (Reference) | 13.25 ± 1.39 | - |

Although this data is for a different class of pyrrolidine (B122466) derivatives, it highlights the potential of the methylamino and pyrrolidone scaffolds to interact with and inhibit key enzymes in cellular signaling pathways.

Interactions with Nucleic Acids and Other Macromolecular Targets

Small molecules can interact with nucleic acids like DNA and RNA, which can be a mechanism for anticancer and antiviral drugs. instras.comresearchgate.net These interactions can occur through various modes, including intercalation (inserting between base pairs), minor groove binding, or electrostatic interactions with the phosphate (B84403) backbone. instras.com

While there is no specific data on the interaction of this compound with nucleic acids, some pyrrolidine-2,3-dione derivatives have been noted for their potential to inhibit biomacromolecules, including DNA. nih.govresearchgate.net The cationic nature of the protonated side chain of this compound could facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA or RNA. However, without experimental data from techniques like thermal melting, viscosity measurements, or spectroscopy, the specific binding mode and affinity remain speculative. instras.com

Future Perspectives and Emerging Research Avenues for 1 2 Methylamino Ethyl Pyrrolidin 2 One Chemistry

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one and its analogs will likely move away from traditional, often harsh, chemical methods towards more sustainable and efficient technologies. Green chemistry principles are becoming central to pharmaceutical manufacturing, emphasizing waste reduction, energy efficiency, and the use of renewable resources.

Key advancements are anticipated in the following areas:

Biocatalysis: The use of enzymes to catalyze the synthesis of pyrrolidin-2-one derivatives offers high selectivity and mild reaction conditions. acs.org Enzymatic kinetic resolution, for instance, is a practical route to obtaining enantiopure β-lactams, which can be precursors to pyrrolidin-2-ones. nih.gov

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. This technology is particularly well-suited for optimizing the synthesis of complex molecules like this compound.

Solvent-Free Reactions: The development of solvent-free reaction protocols, such as the Castagnoli-Cushman reaction for lactam synthesis, significantly reduces the environmental impact of chemical production. researchgate.net

| Methodology | Advantages | Challenges |

| Biocatalysis | High enantioselectivity, mild conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |

| Flow Chemistry | Enhanced safety and control, improved yield and purity, easy scalability. | Initial equipment investment, potential for clogging. |

| Solvent-Free Reactions | Reduced waste and environmental impact, increased atom economy. | Limited applicability, potential for high viscosity issues. |

Expanding the Scope of Pyrrolidin-2-one Derivatization

The therapeutic potential of this compound can be significantly expanded through systematic derivatization of the core pyrrolidin-2-one structure. The five-membered ring offers multiple sites for modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.gov

Future derivatization strategies will likely focus on:

Stereoselective Synthesis: The stereochemistry of substituents on the pyrrolidine (B122466) ring can dramatically influence biological activity. researchgate.netacs.org Advanced synthetic methods, such as asymmetric organocatalysis, will be crucial for accessing specific stereoisomers. mdpi.com

Functionalization of the Pyrrolidine Ring: Introducing diverse functional groups at various positions on the ring can lead to new structure-activity relationships (SAR). For example, modifications at the 3rd and 5th positions of the gamma-lactam ring are being explored for their impact on cytotoxic activity in cancer cells. digitellinc.com

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can generate hybrid molecules with novel or enhanced biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govmednexus.orgresearchgate.net These computational tools can analyze vast datasets to identify promising molecular structures and predict their biological activities, thereby reducing the time and cost of research and development. mdpi.com

In the context of this compound, AI and ML can be applied to:

De Novo Drug Design: Generative AI models can design novel pyrrolidin-2-one derivatives with desired pharmacological profiles. nih.gov

Virtual Screening: High-throughput virtual screening can rapidly assess large libraries of virtual compounds to identify those with the highest predicted affinity for a specific biological target. nih.gov

ADMET Prediction: AI algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov

Comprehensive Biological Target Discovery and Validation Strategies

Identifying and validating the biological targets of this compound and its derivatives is a critical step in understanding their mechanism of action and therapeutic potential. The pyrrolidine-2,3-dione (B1313883) scaffold, a related structure, has been identified as a potential inhibitor of P. aeruginosa PBP3, a key target for antibacterial drug discovery. mdpi.comuq.edu.au

Future research will employ a range of advanced techniques for target discovery and validation:

Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological system.

Phenotypic Screening: High-content screening of compound libraries in disease-relevant cellular models can identify molecules that produce a desired phenotypic change, even without prior knowledge of their specific target.

Genetic Approaches: Techniques such as CRISPR-Cas9 screening can be used to identify genes that are essential for the activity of a compound, thereby revealing its molecular target.

Role of this compound in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biological targets. nih.gov A well-characterized chemical probe should exhibit high potency and selectivity for its intended target. Given the versatility of the pyrrolidin-2-one scaffold, derivatives of this compound could be developed as valuable chemical probes.

The development of such probes would involve:

Affinity and Selectivity Optimization: Iterative chemical synthesis and biological testing would be used to refine the structure of the lead compound to achieve high affinity for the target of interest and selectivity over related proteins.

Incorporation of Reporter Tags: The optimized probe could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization and isolation of the target protein.

In Vitro and In Vivo Characterization: The resulting chemical probe would be rigorously characterized in a variety of biological systems to validate its utility as a research tool.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(methylamino)ethyl)pyrrolidin-2-one, and what challenges arise during its purification?

Methodological Answer: The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. A plausible route involves reacting 2-pyrrolidinone derivatives with methylamine-containing electrophiles. For example, coupling 2-chloroethylmethylamine with pyrrolidin-2-one under basic conditions may yield the target compound. Challenges in purification include:

- Byproduct formation : Secondary amines or unreacted starting materials may require column chromatography (silica gel, eluent: methanol/dichloromethane gradients) .

- Hydroscopicity : The compound may absorb moisture, necessitating anhydrous conditions during isolation .

- Characterization : Use NMR (¹H/¹³C) and HRMS to confirm structure and purity.

Q. How can the structural integrity of this compound be validated experimentally?

Methodological Answer: Key techniques include:

Q. What solvent systems are compatible with this compound for in vitro assays?

Methodological Answer: Due to its polar nature, the compound is soluble in:

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO), dimethylformamide (DMF) (test at 10–50 mM stock concentrations).

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4, but solubility may require sonication or mild heating .

Note : Avoid halogenated solvents (e.g., chloroform) due to potential reactivity with the amine group .

Advanced Research Questions

Q. How can researchers assess the compound’s potential neuropharmacological activity, and what experimental models are appropriate?

Methodological Answer:

- In vitro models :

- In vivo models :

Q. What strategies mitigate oxidative stress artifacts in toxicological studies of this compound?

Methodological Answer:

- Lipid peroxidation assays : Use thiobarbituric acid reactive substances (TBARS) to quantify malondialdehyde (MDA) levels in liver microsomes. Include antioxidants (e.g., ascorbic acid) in assays to distinguish compound-induced vs. assay-related oxidation .

- Reactive oxygen species (ROS) detection : Employ fluorescent probes (e.g., DCFH-DA) in cell cultures, with parallel controls using N-acetylcysteine to scavenge ROS .

Q. How can computational modeling optimize derivatives of this compound for enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

- Quantitative Structure-Activity Relationship (QSAR) : Calculate descriptors like logP (optimal range: 1–3) and polar surface area (<90 Ų) using software (e.g., Schrödinger’s QikProp) .

- Molecular dynamics simulations : Model interactions with BBB lipid bilayers to predict permeability .

- In silico toxicity screening : Use platforms like ADMET Predictor™ to prioritize low-risk derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.